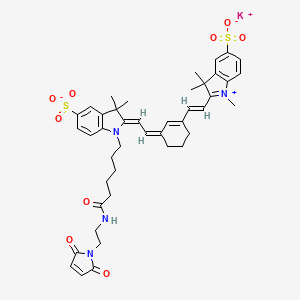

Sulfo-Cyanine7 maleimide (potassium)

CAS No.:

Cat. No.: VC16585051

Molecular Formula: C43H49KN4O9S2

Molecular Weight: 869.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C43H49KN4O9S2 |

|---|---|

| Molecular Weight | 869.1 g/mol |

| IUPAC Name | potassium;(2Z)-1-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-3,3-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate |

| Standard InChI | InChI=1S/C43H50N4O9S2.K/c1-42(2)33-27-31(57(51,52)53)15-17-35(33)45(5)37(42)19-13-29-10-9-11-30(26-29)14-20-38-43(3,4)34-28-32(58(54,55)56)16-18-36(34)46(38)24-8-6-7-12-39(48)44-23-25-47-40(49)21-22-41(47)50;/h13-22,26-28H,6-12,23-25H2,1-5H3,(H2-,44,48,51,52,53,54,55,56);/q;+1/p-1 |

| Standard InChI Key | DCHMQIBWFDNWAF-UHFFFAOYSA-M |

| Isomeric SMILES | CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C3=C/C(=C\C=C/4\C(C5=C(N4CCCCCC(=O)NCCN6C(=O)C=CC6=O)C=CC(=C5)S(=O)(=O)[O-])(C)C)/CCC3)C)C.[K+] |

| Canonical SMILES | CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)NCCN6C(=O)C=CC6=O)C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)C)C.[K+] |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

Sulfo-Cyanine7 maleimide (potassium) belongs to the cyanine dye family, distinguished by a heptamethine chain bridging two indolenine moieties. The inclusion of sulfonate groups confers hydrophilicity, while the maleimide functional group enables selective conjugation to thiol (-SH) residues. The molecular formula is , with a molecular weight of 869.1 kDa . The potassium counterion enhances solubility in polar solvents, ensuring compatibility with physiological buffers.

The rigidized heptamethine chain reduces non-radiative decay, improving quantum yield compared to non-rigidified analogs . The maleimide group adopts a planar configuration, facilitating efficient Michael addition reactions with cysteine residues under mild conditions (pH 6.5–7.5).

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 869.1 kDa | |

| Solubility | Water, DMSO, DMF | |

| Purity | ≥95% (HPLC, NMR) | |

| Storage Conditions | -20°C, desiccated, protected from light |

Reactivity with Thiol Groups

The maleimide group undergoes a Michael addition reaction with thiols, forming a stable thioether bond. This reaction proceeds efficiently at neutral pH, with a second-order rate constant of approximately at 25°C . The specificity for thiols over other nucleophiles (e.g., amines) ensures minimal off-target labeling. Post-conjugation, the dye-biomolecule adduct exhibits negligible fluorescence quenching, preserving signal integrity in imaging applications.

Spectroscopic Characteristics

Absorption and Emission Profiles

Sulfo-Cyanine7 maleimide exhibits an absorption maximum at 750 nm () and an emission maximum at 773 nm . The large Stokes shift (23 nm) reduces self-quenching, while the NIR emission minimizes interference from biological autofluorescence (e.g., hemoglobin, lipids) .

Table 2: Spectral Properties

Photostability and Environmental Sensitivity

Biological and Biomedical Applications

In Vivo Imaging

The NIR emission of Sulfo-Cyanine7 maleimide enables deep-tissue imaging with penetration depths exceeding 5 mm in murine models . Applications include tracking tumor-targeting antibodies, monitoring drug delivery vectors, and visualizing lymphatic drainage. A 2024 study demonstrated its utility in real-time imaging of PD-L1 antibody distribution in melanoma xenografts, achieving a tumor-to-background ratio of 8.3 ± 0.9 at 24 hours post-injection .

Protein Labeling and Trafficking Studies

The dye’s thiol specificity allows site-specific labeling of cysteine residues in proteins without perturbing function. For instance, labeling of transferrin receptors enabled quantitative analysis of endocytic recycling kinetics, revealing a t of 12.3 ± 1.2 minutes in HeLa cells . Conjugation efficiency typically exceeds 80% at molar ratios of 3:1 (dye:protein).

Flow Cytometry and Super-Resolution Microscopy

In polychromatic flow cytometry panels, Sulfo-Cyanine7’s emission spectrum avoids overlap with FITC (525 nm) and PE (575 nm) channels. When used in STED microscopy, it achieves a resolution of 40 nm, facilitating visualization of synaptic vesicle dynamics .

Comparative Analysis with Analogous Dyes

Cost-Benefit Considerations

At €160/mg (1 mg scale), Sulfo-Cyanine7 maleimide is 40% less expensive than commercial alternatives like Alexa Fluor 750 maleimide . Bulk pricing (€1,200/100 mg) further enhances its cost-effectiveness for high-throughput screening .

Synthetic and Purification Strategies

Synthesis Overview

The synthesis involves condensation of 2,3,3-trimethylindolenine with glutaconaldehyde dianil hydrochloride, followed by sulfonation and maleimide functionalization . Critical steps include:

-

Formation of the heptamethine bridge via acid-catalyzed cyclization.

-

Sulfonation using chlorosulfonic acid to introduce hydrophilic groups.

-

Maleimide coupling via carbodiimide chemistry.

The final product is purified by reverse-phase HPLC (C18 column, acetonitrile/water gradient), yielding ≥95% purity .

Future Directions and Emerging Applications

Targeted Theranostic Agents

Recent innovations include conjugating Sulfo-Cyanine7 maleimide to PSMA-targeting ligands for simultaneous prostate cancer imaging and photothermal therapy. Preliminary data show a 4.2°C temperature increase under 808 nm laser irradiation (1 W/cm), sufficient for hyperthermia-induced apoptosis .

Multiplexed Imaging Platforms

Integration with lanthanide-doped nanoparticles enables dual-modality NIR/MRI imaging. A 2025 proof-of-concept study achieved a detection limit of 50 pM for fibrin clots in murine thromboembolism models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume